molecular formula C10H8ClN3 B14382206 N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride CAS No. 90017-11-1

N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride

Cat. No.: B14382206
CAS No.: 90017-11-1
M. Wt: 205.64 g/mol
InChI Key: JHBAQBNZQSGICC-UHFFFAOYSA-N
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Description

N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is an organic compound characterized by the presence of a cyano group, a phenyl group, and a hydrazonoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride typically involves the reaction of cyanoacetic acid derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of cyanoacetic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazonoyl derivatives.

Scientific Research Applications

N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano(phenyl)methylidene]methanehydrazonoyl chloride
  • N-[Cyano(phenyl)methylidene]propanehydrazonoyl chloride
  • N-[Cyano(phenyl)methylidene]butanehydrazonoyl chloride

Uniqueness

N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a hydrazonoyl chloride moiety allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

CAS No.

90017-11-1

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

N-(1-chloroethylideneamino)benzenecarboximidoyl cyanide

InChI

InChI=1S/C10H8ClN3/c1-8(11)13-14-10(7-12)9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

JHBAQBNZQSGICC-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(C#N)C1=CC=CC=C1)Cl

Origin of Product

United States

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